molecular formula C9H15N3 B3303579 [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride CAS No. 921074-88-6

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride

Cat. No.: B3303579
CAS No.: 921074-88-6
M. Wt: 165.24
InChI Key: KRRRBVLCBDSKOS-UHFFFAOYSA-N
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Description

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N3. It is a derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride typically involves the alkylation of a pyrimidine derivative. One common method includes the reaction of 2-isopropylpyrimidine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 2-position and methylamine moiety at the 4-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-5-4-8(12-9)6-10-3/h4-5,7,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRRBVLCBDSKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
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[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
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[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
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[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
Reactant of Route 5
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[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
Reactant of Route 6
[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride

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